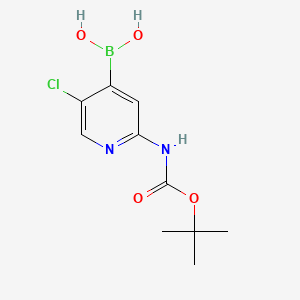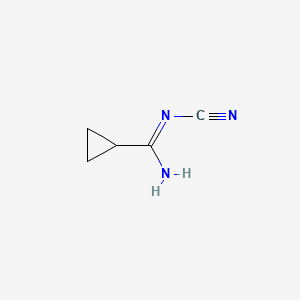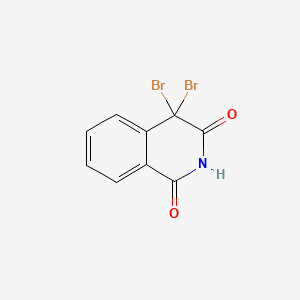
4,4-Dibromoisoquinoline-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromoisoquinoline-1,3(2H,4H)-dione, also known as DBIQ, is a heterocyclic aromatic compound containing two bromine atoms and one oxygen atom. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 260.11 g/mol. DBIQ is a synthetic compound that has been studied extensively in the laboratory and has been used in a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition : A study found that 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, a related compound, can inhibit HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential applications in antiviral therapies (Billamboz et al., 2011).
Synthesis Techniques for Isoquinoline-1,3-Diones : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-diones, including the use of radical cascade reactions, have been reviewed. These advancements are significant for creating efficient, green, and mild synthetic methods for such compounds (Niu & Xia, 2022).
Hepatitis B Virus Replication Inhibition : A study demonstrated that certain 2-hydroxyisoquinoline-1,3(2H,4H)-diones can inhibit Hepatitis B virus replication. This highlights the potential use of such compounds in developing treatments for Hepatitis B (Cai et al., 2014).
Antitumor Activity : Some derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones have been synthesized and evaluated for their antitumor activity. This suggests their potential application in cancer research and treatment (Kang et al., 2014).
Modification of Isoquinoline-1,3-Dione Scaffold : Research has been conducted on the medicinally relevant modification of the isoquinoline-1,3-dione scaffold, including metal-free arylation and fluorination. This can lead to the creation of new pharmaceutical compounds (Golushko et al., 2019).
Eigenschaften
IUPAC Name |
4,4-dibromoisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNFDGWEYFHJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)C2(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704536 |
Source


|
| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |
CAS RN |
17247-29-9 |
Source


|
| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

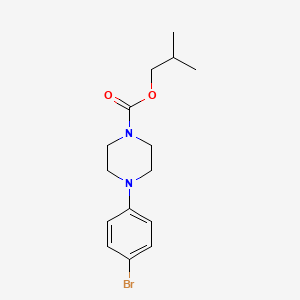
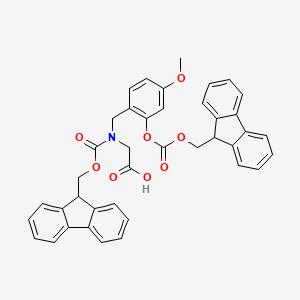
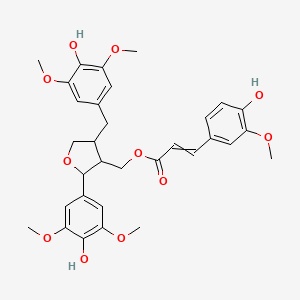

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)
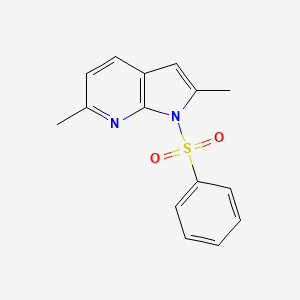
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)
![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)
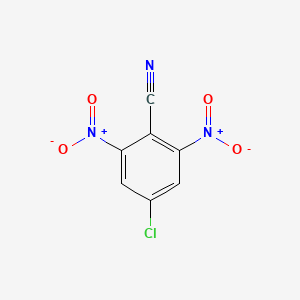
![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)

